![molecular formula C14H20N2O2 B1349872 Benzyl 2-(aminomethyl)piperidine-1-carboxylate CAS No. 811842-18-9](/img/structure/B1349872.png)
Benzyl 2-(aminomethyl)piperidine-1-carboxylate
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Description
Benzyl 2-(aminomethyl)piperidine-1-carboxylate, also known as BAMPC, is an organic compound commonly used in scientific research. It is a white, crystalline solid that is soluble in water and various organic solvents. BAMPC is a versatile compound that has applications in many fields including synthetic organic chemistry, biochemistry, and medicinal chemistry. It is used in various laboratory experiments and has been studied for its effects on biochemical and physiological processes.
Scientific Research Applications
Synthesis and Biological Properties
Recent research has highlighted the synthesis of piperidine substituted benzothiazole derivatives, showcasing their antibacterial and antifungal activities. In one study, ethyl 2-aminobenzo[d]thiazole-6-carboxylate was reacted with piperidine, leading to compounds with significant biological properties. Specifically, one compound demonstrated good antibacterial activity, while another showed promising antifungal properties (Shafi, Rajesh, & Senthilkumar, 2021).
Antimicrobial Activity
Another investigation into new pyridine derivatives showed variable and modest antimicrobial activity against bacteria and fungi. This study utilized 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare various compounds, which were then evaluated for their antimicrobial potential (Patel, Agravat, & Shaikh, 2011).
Medicinal Chemistry Synthesis
A comprehensive study on oxindole synthesis via palladium-catalyzed CH functionalization involved the use of related piperidine and benzyl compounds. This methodology was applied in medicinal chemistry synthesis, offering a pathway to create enzyme inhibitors and other pharmaceutically relevant molecules (Magano, Kiser, Shine, & Chen, 2014).
Discovery of Novel Inhibitors
The discovery of novel piperidinyl-piperazine derivatives as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors highlights the therapeutic potential of these compounds. A specific derivative demonstrated significant inhibitory activities in enzyme-assay and cell-based assays, along with a reduction of hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).
Novel Mycobacterium tuberculosis GyrB Inhibitors
Thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. This study underscores the potential of these compounds in the fight against tuberculosis, with one compound showing significant activity in multiple assays (Jeankumar et al., 2013).
properties
IUPAC Name |
benzyl 2-(aminomethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYNFVPSBDRYJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373391 |
Source
|
Record name | Benzyl 2-(aminomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
811842-18-9 |
Source
|
Record name | Benzyl 2-(aminomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 811842-18-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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